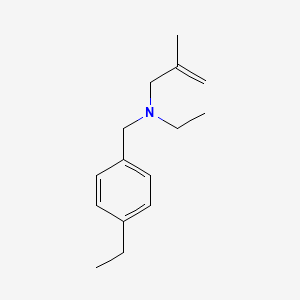

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine

Description

Properties

CAS No. |

827333-03-9 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-ethyl-N-[(4-ethylphenyl)methyl]-2-methylprop-2-en-1-amine |

InChI |

InChI=1S/C15H23N/c1-5-14-7-9-15(10-8-14)12-16(6-2)11-13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3 |

InChI Key |

IXOHFKYFRHYLCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(CC)CC(=C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Secondary Amines

This method involves sequential alkylation of a primary amine to form a tertiary amine.

Procedure :

- Step 1: Synthesis of N-ethyl-2-methylprop-2-en-1-amine

- 2-methylprop-2-en-1-amine (allylamine derivative) is reacted with ethyl bromide in ethanol under basic conditions (e.g., NaOH) to form the secondary amine.

- Reaction :

$$

\text{CH₂=C(CH₃)CH₂NH₂ + CH₃CH₂Br} \xrightarrow{\text{NaOH, EtOH}} \text{CH₂=C(CH₃)CH₂N(H)CH₂CH₃}

$$

- Step 2: Alkylation with 4-ethylbenzyl chloride

- The secondary amine undergoes nucleophilic substitution with 4-ethylbenzyl chloride in ethanol under reflux.

- Reaction :

$$

\text{CH₂=C(CH₃)CH₂N(H)CH₂CH₃ + ClCH₂C₆H₄CH₂CH₃} \xrightarrow{\text{EtOH, Δ}} \text{C₁₅H₂₃N + HCl}

$$ - Conditions : Ethanol solvent, reflux (78°C), 12–24 hours.

- Yield : ~75% after purification via fractional distillation.

Advantages : Straightforward stoichiometry, compatibility with common alkylating agents.

Limitations : Requires stringent control of reaction pH to avoid polyalkylation.

Reductive Amination

This one-pot method combines aldehydes and amines under reducing conditions.

Procedure :

- Formation of imine intermediate :

- Reduction with sodium borohydride :

Advantages : Avoids harsh alkylating agents; suitable for heat-sensitive substrates.

Limitations : Requires anhydrous conditions to prevent borohydride decomposition.

Catalytic Hydrogenation

Hydrogenative amination employs gaseous hydrogen and heterogeneous catalysts.

Procedure :

- Reaction setup :

- Optimization :

Advantages : High atom economy; scalable for industrial production.

Limitations : Requires specialized equipment for high-pressure reactions.

Comparative Analysis of Methods

Reaction Mechanisms

Alkylation via SN2 Pathway

The nitrogen lone pair in the secondary amine attacks the electrophilic carbon in 4-ethylbenzyl chloride, displacing chloride in a bimolecular nucleophilic substitution:

$$

\text{R₂NH + ClCH₂Ar} \rightarrow \text{R₂NCH₂Ar + HCl}

$$

Base (e.g., NaOH) neutralizes HCl, driving the reaction forward.

Reductive Amination

The aldehyde and amine condense to form an imine, which is subsequently reduced by NaBH₄ to the tertiary amine:

$$

\text{RCHO + R'₂NH} \rightleftharpoons \text{RCH=NR'₂} \xrightarrow{\text{NaBH₄}} \text{RCH₂NR'₂}

$$

Hydrogenative Coupling

Hydrogen gas dissociates on the Pd/Ag catalyst surface, facilitating imine formation and subsequent reduction to the amine:

$$

\text{RCHO + R'NH₂} \xrightarrow{\text{H₂}} \text{RCH₂NHR'} \xrightarrow{\text{H₂}} \text{RCH₂NHR''}

$$

Purification and Characterization

- Distillation : Fractional distillation under reduced pressure (0.15–0.4 mbar) isolates the product.

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts.

- Spectroscopy :

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Amine oxides or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies using techniques like molecular docking, spectroscopy, and biochemical assays can provide insights into the compound’s mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

- Ethyl vs. Ethoxy: The ethoxy group in N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic ethyl substituent in the target compound .

Pharmacological and Industrial Relevance

- Phenethylamine Analogs : Compounds like N-Ethyl-1-(4-methoxyphenyl)propan-2-amine () belong to the phenethylamine class, which is associated with central nervous system activity. The target compound’s ethyl and allylamine groups may enhance blood-brain barrier permeability compared to methoxy derivatives .

Key Research Findings

Lipophilicity : The target compound’s ethyl and 4-ethylbenzyl groups confer higher logP values compared to methoxy or ethoxy analogs, suggesting greater membrane permeability .

Reactivity : The allylamine (prop-2-en-1-amine) moiety enables Michael addition or polymerization reactions, which are less feasible in saturated amine analogs .

Thermal Stability : Ethyl substituents may enhance thermal stability relative to methoxy groups, which can undergo demethylation under harsh conditions .

Biological Activity

N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine, also known as STK021022, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H23N

- Molecular Weight : 217.35 g/mol

- PubChem CID : 4005758

The compound features a unique structure characterized by an ethyl group attached to a benzyl moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines and alkyl halides under controlled conditions. Specific methodologies can vary, but the goal is to achieve high purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various bacterial strains. For example, in a comparative study, it was tested against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

These results indicate that while the compound exhibits some antibacterial activity, it is particularly more effective against Gram-positive bacteria compared to Gram-negative strains .

Cytotoxicity and Antiproliferative Effects

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant antiproliferative activity, particularly against human cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 62.5 |

| Jurkat (T-cell) | Not determined |

The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells, potentially through modulation of apoptotic signaling pathways involving caspases and MAP kinases .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : It may activate apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Modulation of Signaling Pathways : Studies indicate alterations in MAPK signaling pathways, which are crucial for cell survival and proliferation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated its potential as an antimicrobial agent against specific bacterial strains, suggesting applications in treating infections.

- Cancer Research : Research focusing on its cytotoxic effects revealed promising results for its use as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo.

- Inflammatory Response : The compound's ability to modulate inflammatory responses has also been explored, indicating potential therapeutic applications beyond antimicrobial and anticancer effects.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N-(4-ethylbenzyl)-2-methylprop-2-en-1-amine, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

Alkylation of the amine precursor : React N-ethylamine with 4-ethylbenzyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like dichloromethane or toluene. Monitor reaction progress via TLC to avoid over-alkylation.

Introduction of the propenyl group : Use a palladium-catalyzed coupling or nucleophilic substitution to attach the 2-methylprop-2-en-1-amine moiety. Optimize temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) to improve yields .

Key considerations : Solvent polarity affects reaction rates, and excess base may deprotonate sensitive intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural and electronic properties of this compound be characterized?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from ethylbenzyl and propenyl groups. Aromatic protons typically appear at δ 6.5–7.5 ppm, while allylic protons resonate at δ 5.0–6.0 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error.

- Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/hexane). Use SHELXL for refinement, focusing on anisotropic displacement parameters to validate the tertiary amine geometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity in derivatives?

- Functional group modulation : Replace the 4-ethylbenzyl group with pyridinyl (as in ’s antitubercular derivatives) to improve hydrogen bonding with target enzymes .

- Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzene ring to alter π-π stacking interactions. Compare activity against Mycobacterium tuberculosis (MIC assays) or cancer cell lines (IC₅₀) .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Address discrepancies by repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar compounds?

- Case study : Ethalfluralin () shares the N-ethyl-N-propenylamine motif but acts as a pesticide. Perform X-ray diffraction to compare conformational flexibility. If the target compound adopts a planar vs. twisted geometry, it may explain divergent bioactivity .

- Docking simulations : Use AutoDock Vina to model interactions with acetylcholinesterase (pesticide target) vs. bacterial enzymes. Validate with mutagenesis studies .

Q. What advanced methodologies are recommended for analyzing reaction intermediates during synthesis?

- In situ monitoring : Employ ReactIR to track intermediate formation (e.g., iminium ions in alkylation steps).

- Mechanistic probes : Isotope labeling (e.g., ¹⁵N-ethylamine) with LC-MS/MS to confirm nucleophilic attack pathways .

- Computational validation : Optimize transition states using Gaussian (DFT, B3LYP/6-31G*) to predict regioselectivity in propenyl group addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.